3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Overview
Description
3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate: is a heterocyclic compound that features a unique structure with an oxatriazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzyl azide with an alkyne in the presence of a copper catalyst, leading to the formation of the oxatriazole ring through a cycloaddition reaction . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has potential applications in biological research due to its ability to interact with various biological molecules. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group but has a different heterocyclic core, leading to distinct chemical and biological properties.
3-(4-chlorophenyl)-1-methyl-1H-indole:
Uniqueness: 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is unique due to its oxatriazole ring, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other compounds with similar substituents but different core structures.
Properties
IUPAC Name |
3-(4-chlorophenyl)oxatriazol-3-ium-5-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-3-6(4-2-5)11-9-7(12)13-10-11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVLMUGLKXWGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=NOC(=N2)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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